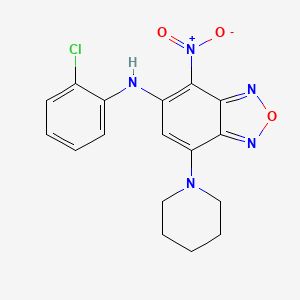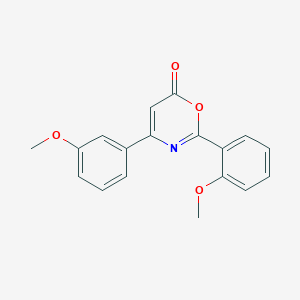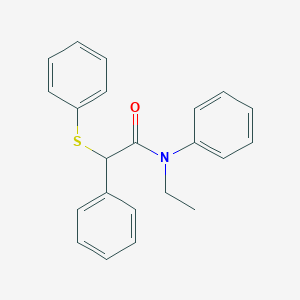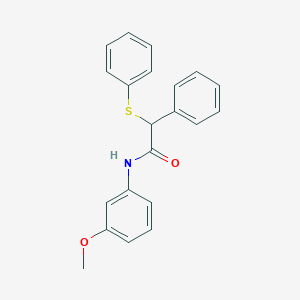
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is known for its unique chemical properties and has been extensively studied for its potential use as a fluorescent probe, anti-cancer agent, and as a material for organic electronics.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental and biological sensing applications.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential as an anti-cancer agent. Several studies have shown that this compound exhibits significant cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action for this compound is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Wirkmechanismus
The mechanism of action for 2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but several studies have suggested that it involves the inhibition of specific enzymes and signaling pathways. For example, one study showed that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study suggested that this compound inhibits the activation of the PI3K/Akt signaling pathway, which is known to be involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In general, this compound has been shown to exhibit cytotoxicity towards cancer cells, as well as high selectivity and sensitivity towards metal ions. However, the effects on normal cells and tissues are not well understood, and further studies are needed to determine the potential toxicity and side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is its high selectivity and sensitivity towards metal ions, which makes it a promising candidate for use in environmental and biological sensing applications. In addition, this compound has exhibited significant cytotoxicity towards various cancer cell lines, making it a potential anti-cancer agent.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity towards normal cells and tissues, which needs to be further studied. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in scientific research. One potential direction is the development of new fluorescent probes for the detection of metal ions using this compound as a starting material. Another direction is the further study of the anti-cancer properties of this compound and its potential use as a chemotherapeutic agent. Additionally, the potential toxicity and side effects of this compound on normal cells and tissues need to be further studied to determine its safety for use in various applications.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHUJXROROPFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953616.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3953637.png)
![8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3953638.png)



![N-(3-chlorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B3953668.png)
![2-methyl-N-[4-({[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3953669.png)


![N-ethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine hydrochloride](/img/structure/B3953682.png)

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953692.png)